Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate is an organic compound with the molecular formula C22H30O3Si . It is a silyl ether derivative, commonly used in organic synthesis as a protecting group for alcohols. The compound is known for its stability and resistance to acidic hydrolysis, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of butanoic acid with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine . The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in pharmaceutical and chemical industries .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyl(diphenyl)silyl group is resistant to acidic hydrolysis, ensuring the stability of the protected alcohol under various reaction conditions . The molecular targets and pathways involved include the selective protection of primary hydroxyl groups over secondary and tertiary ones .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate is compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Offers similar stability but is less resistant to acidic conditions.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride ions but less stable under acidic conditions.
Trimethylsilyl (TMS): Easier to remove but less stable overall.
The uniqueness of this compound lies in its enhanced stability and selectivity, making it a preferred choice for protecting primary hydroxyl groups in complex synthetic routes .
Eigenschaften
Molekularformel |
C22H30O3Si |
---|---|
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
ethyl 4-[tert-butyl(diphenyl)silyl]oxybutanoate |
InChI |
InChI=1S/C22H30O3Si/c1-5-24-21(23)17-12-18-25-26(22(2,3)4,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16H,5,12,17-18H2,1-4H3 |
InChI-Schlüssel |
CYFLZPMMJMRFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.